methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core substituted with methyl, oxo, phenyl, and propyl groups. The molecule is further functionalized with a furan-2-carboxylate ester linked via a sulfanylmethyl (-SCH2-) bridge.
Properties
IUPAC Name |
methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-12-26-21(27)20-19(17(13-25(20)2)15-8-6-5-7-9-15)24-23(26)31-14-16-10-11-18(30-16)22(28)29-3/h5-11,13H,4,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGZCPICPPJALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Core Pyrrolo[3,2-d]pyrimidinone Construction
The pyrrolo[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation strategies. Key precursors include α-cyano ketones or enamine-type intermediates, which undergo intramolecular cyclization under microwave irradiation or copper-catalyzed conditions . For example:
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Cyclocondensation : 3-Amino furan derivatives react with urea or thiourea analogs at 120–150°C to form the 4-oxo-pyrrolo[3,2-d]pyrimidinone core (yields: 55–86%) .
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Madelung Cyclization : Arylidene malononitriles undergo base-mediated cyclization to generate substituted pyrrolo-pyrimidines .
Esterification
The methyl ester at the furan-2-carboxylate position is typically installed via Steglich esterification or direct methylation of the carboxylic acid using methyl iodide and a base (e.g., NaH) .
Reactivity of Key Functional Groups
Oxidation of Sulfanyl Group
The sulfanyl moiety can be oxidized to sulfone using hydrogen peroxide in acetic acid (20–30°C, 12h), enhancing electrophilicity for further coupling reactions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the carboxylic acid, which is useful for bioconjugation:
Yields exceed 90% under reflux .
Functionalization at C2
The C2 position of the pyrrolo-pyrimidinone core reacts with amines or alcohols via nucleophilic aromatic substitution (e.g., with morpholine derivatives) .
Kinase Inhibition
Analogous pyrrolo-pyrimidinones exhibit inhibitory activity against Akt, Rsk, and S6K kinases . The sulfanyl group may enhance binding to kinase ATP pockets via hydrophobic interactions .
Metal-Mediated Reactions
Copper(I) catalysts facilitate coupling reactions at the furan ring (e.g., Sonogashira coupling) .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Pyrrolopyrimidine Core : Known for various biological activities.
- Furan Ring : Contributes to chemical reactivity.
- Sulfanyl Group : May enhance interactions with biological targets.
Anticancer Activity
Research has indicated that compounds within the pyrrolopyrimidine class, including methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate, exhibit potent anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines such as HepG2 by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors like Bcl-2 .
Inhibition of Protein Kinases
The compound may serve as an inhibitor of various protein kinases, including Janus Kinase 3 (JAK3), which is involved in several immune responses and inflammatory processes. This inhibition suggests potential applications in treating autoimmune diseases and cancers where JAK3 plays a critical role .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects. The structural features of these compounds allow them to interact with inflammatory pathways effectively, making them candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Pyrrolopyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or treatments for infections .
Case Study 1: Anticancer Mechanism
A study evaluated the anticancer potential of pyrrolopyrimidine derivatives and found that they could induce cell cycle arrest in cancer cells. Notably, methyl 5-[({5-methyl-4-oxo-7-pheny... demonstrated significant binding affinity to multiple tyrosine kinases involved in cancer progression .
Case Study 2: Immunosuppressive Applications
Another investigation focused on the immunosuppressive properties of pyrrolopyrimidine compounds. The findings suggested that these compounds could be beneficial in managing conditions like lupus and rheumatoid arthritis due to their ability to inhibit JAK3 activity .
Case Study 3: Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of similar compounds, which were effective in reducing inflammation markers in vitro and in vivo models. This suggests a promising pathway for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Methyl 5-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (CAS 536712-03-5)
- Core Structure : Pyrimido[5,4-b]indole (fused pyrimidine-indole system) vs. pyrrolo[3,2-d]pyrimidine in the target compound.
- Substituents : 4-Fluorophenyl at position 3, oxo at position 4, and identical furan-2-carboxylate/sulfanylmethyl linkage.
- Molecular Properties: Formula: C23H16FN3O4S Molecular Weight: 449.5 g/mol XLogP3: 4.7 (high lipophilicity) Hydrogen Bond Donors/Acceptors: 1/7 .
The fluorophenyl group enhances electron-withdrawing effects compared to the target compound’s phenyl and propyl substituents.
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
- Core Structure : Simple furan-2-carboxylate with a 2-fluoro-4-nitrophenyl substituent.
- Substituents : Direct attachment of an electron-deficient aromatic ring (fluoro, nitro groups).
- Key Findings :
The nitro group increases reactivity and polarity, contrasting with the target compound’s sulfur-mediated flexibility and lipophilic propyl group.
Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)Amino)-5-Oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate
- Core Structure: Dihydro-2-oxopyrrole (non-aromatic, partially saturated).
- Substituents: Dual 4-chlorophenyl groups and an amino linker.
- Synthesis: Efficient catalysis using Fe3O4@Nano-cellulose–OPO3H, enabling eco-friendly recovery .
Comparison : The dihydropyrrole core lacks aromaticity, likely reducing stability and π-π stacking capability. Chlorine atoms increase lipophilicity but may introduce toxicity concerns absent in the target compound’s alkyl/aryl substituents.
Tabulated Comparison of Key Properties
Research Implications and Inferred Properties
Solubility and Bioavailability :
- The target compound’s propyl group and sulfur bridge may enhance lipid membrane permeability compared to the nitro-substituted furan .
- The pyrimido-indole analogue’s fluorophenyl group could improve target binding affinity in hydrophobic pockets .
Synthetic Challenges :
- The fused pyrrolo-pyrimidine core likely requires multi-step synthesis, contrasting with the simpler dihydropyrrole derivative’s eco-friendly catalytic route .
Potential Applications: Analogues with fused heterocycles (e.g., pyrimido-indole) are explored in oncology and infectious diseases, suggesting similar avenues for the target compound . The nitrophenyl furan’s crystallinity highlights structural analysis strategies applicable to the target compound for conformation-activity studies .
Biological Activity
Methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound belonging to the pyrrolopyrimidine class. This class has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on existing literature.
Structural Characteristics
The structural formula of the compound includes:
- A pyrrolopyrimidine core , which is known for various biological activities.
- A furan ring , contributing to its chemical reactivity.
- A sulfanyl group , which may enhance interaction with biological targets.
Biological Activity Overview
Research indicates that pyrrolopyrimidine derivatives exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
1. Anticancer Activity
Pyrrolopyrimidine derivatives have shown promising results in anticancer studies. For instance:
- In vitro studies revealed that certain derivatives possess potent cytotoxic effects against various cancer cell lines such as MCF7 and HCT116. The IC50 values for some derivatives were reported as low as 0.39 µM, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 0.39 |
| Example B | HCT116 | 0.46 |
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties:
- Molecular docking studies have shown that pyrrolopyrimidine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. Some derivatives demonstrated better binding affinity compared to celecoxib, a well-known COX inhibitor .
3. Antimicrobial Activity
Pyrrolopyrimidines have also been evaluated for their antimicrobial properties:
- Studies indicate that derivatives can exhibit significant antimicrobial activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Case Studies
Several studies have highlighted the efficacy of pyrrolopyrimidine derivatives in various biological assays:
- Antioxidant and Anti-inflammatory Effects : A study synthesized novel fused pyrrolopyrimidine derivatives and evaluated their effects on RAW264.7 cells under LPS stimulation. Compounds showed significant reduction in inflammatory markers .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxicity of multiple pyrrolopyrimidine analogs across different cancer cell lines, confirming their potential as anticancer agents through cell cycle arrest mechanisms .
Q & A
What are the key steps in synthesizing this compound, and how can reaction intermediates be characterized?
Level: Basic
Answer:
Synthesis typically involves:
- Step 1: Formation of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions, often using catalysts like acetic acid or DMF .
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution or thiol coupling, requiring inert atmospheres to prevent oxidation .
- Step 3: Esterification of the furan-2-carboxylate moiety using methyl chloroformate or similar reagents .
Characterization Methods:
- NMR (1H/13C) to track substituent integration.
- IR Spectroscopy to confirm ester (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
- Mass Spectrometry for molecular weight validation .
How can researchers optimize the sulfanyl-methylation step to improve yield?
Level: Advanced
Answer:
Employ Design of Experiments (DoE) to systematically test variables:
- Catalysts: Evaluate bases like K₂CO₃ vs. Et₃N for deprotonation efficiency.
- Solvents: Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
- Temperature: Optimize between 60–100°C to balance reaction rate and side-product formation.
Use flow chemistry setups for precise control over residence time and mixing .
What spectroscopic methods are essential for confirming the compound’s structure?
Level: Basic
Answer:
- X-ray Crystallography: Resolves 3D conformation, especially for the pyrrolo[3,2-d]pyrimidine core and stereochemistry of substituents .
- 2D NMR (COSY, HSQC): Assigns proton-proton coupling and heteronuclear correlations to distinguish overlapping signals in the furan and pyrrolo rings .
How to resolve contradictions between computational reactivity predictions and experimental data?
Level: Advanced
Answer:
- Hybrid Approach: Combine DFT calculations (e.g., B3LYP/6-31G**) withkinetic studies to identify discrepancies in transition-state energies.
- Solvent Effects: Use continuum solvation models (e.g., PCM) in simulations to account for solvent polarity impacts on reaction pathways .
What strategies mitigate low yields during pyrrolo[3,2-d]pyrimidine cyclization?
Level: Advanced
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, minimizing decomposition (e.g., 105°C for 3 h vs. microwave irradiation for 3 min) .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
What purification techniques are recommended for isolating the final product?
Level: Basic
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
How can X-ray crystallography resolve ambiguities in the pyrrolo[3,2-d]pyrimidine structure?
Level: Advanced
Answer:
- Single-Crystal Analysis: Determine bond lengths (C–C: ~1.48 Å) and angles to validate tautomeric forms (e.g., lactam vs. lactim).
- Disorder Modeling: Apply refinement protocols to account for rotational disorder in propyl or phenyl substituents .
What safety protocols are critical when handling sulfanyl-containing intermediates?
Level: Advanced
Answer:
- Inert Atmosphere: Use N₂/Ar to prevent oxidation of sulfanyl groups to sulfoxides.
- Waste Management: Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal .
How to evaluate the compound’s biological activity in vitro?
Level: Advanced
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates.
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- SAR Studies: Modify the phenyl or propyl groups to correlate structural changes with activity .
What challenges arise during esterification of the furan-2-carboxylate group?
Level: Basic
Answer:
- Reactivity Issues: Protect the pyrrolo[3,2-d]pyrimidine core with tert-butyl groups to prevent nucleophilic attack.
- Side Reactions: Monitor for transesterification by GC-MS and adjust reaction pH to neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
